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molecular formula C12H11NO5 B3059547 2,5-Pyrrolidinedione, 1-[(2-methoxybenzoyl)oxy]- CAS No. 60586-99-4

2,5-Pyrrolidinedione, 1-[(2-methoxybenzoyl)oxy]-

Cat. No. B3059547
M. Wt: 249.22 g/mol
InChI Key: WVWBRWURYGFKSZ-UHFFFAOYSA-N
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Patent
US04826814

Procedure details

O-anisic acid (1.0 g), N-hydroxysuccinimide (0.76 g) and water-soluble carbodiimide hydrochloride (1.39 g) were dissolved in methylene chloride (15 ml), and the solution was stirred overnight at room temperature. The precipitate was removed by filtration. The mother liquor was concentrated under reduced pressure, and the residue was crystallized from isopropanol to give 1.47 g of N-(2-methoxybenzoyloxy)succinimide (mp. 180°-182° C.).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Name
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=[CH:5][CH:4]=1.O[N:13]1[C:17](=[O:18])[CH2:16][CH2:15][C:14]1=[O:19].O>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:8]=1[C:9]([O:11][N:13]1[C:17](=[O:18])[CH2:16][CH2:15][C:14]1=[O:19])=[O:10]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=CC=C1C(=O)O
Name
Quantity
0.76 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
1.39 g
Type
reactant
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from isopropanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=C(C(=O)ON2C(CCC2=O)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 g
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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